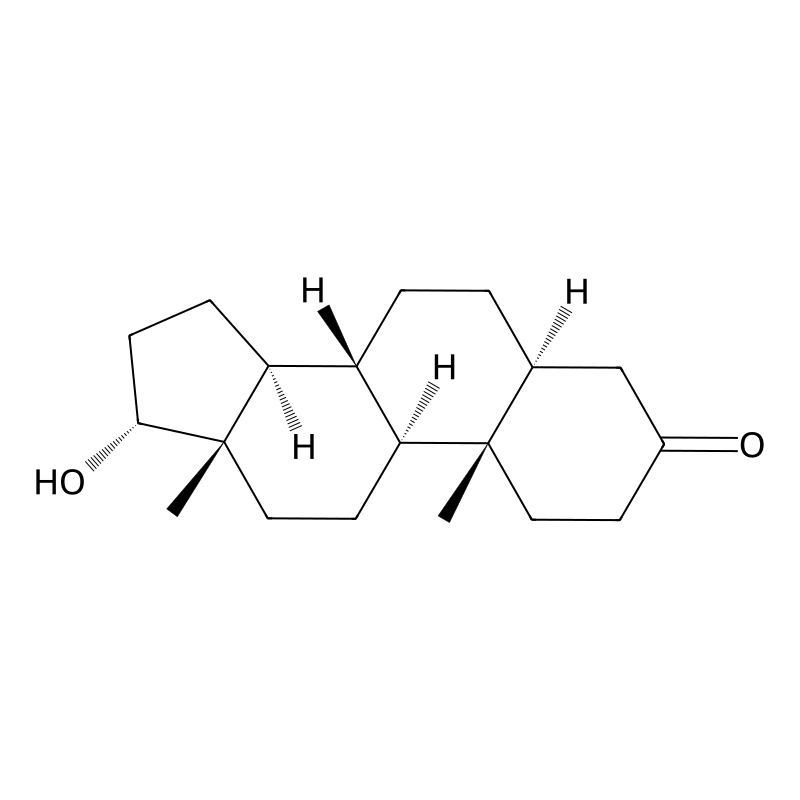

17-epi-Dihydrotestosterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

17-epi-Dihydrotestosterone, also known as 17-epi-DHT, is a potent androgenic metabolite of testosterone. It is characterized by its ability to bind to androgen receptors and elicit biological responses similar to those of dihydrotestosterone. This compound is less extensively studied than its more well-known counterpart, dihydrotestosterone, but it is gaining attention for its potential physiological roles and implications in health and disease .

- The mechanism of action of 17-epi-DHT remains unclear.

- Due to the altered hydroxyl group position, it might have a reduced affinity for the androgen receptor compared to DHT []. This could lead to weaker androgenic effects or potentially even antagonistic properties.

- Further research is needed to understand its role in biological systems.

- As research is limited, specific safety concerns regarding 17-epi-DHT are unknown.

- However, considering its structural similarity to DHT, it's possible that it might share some of its adverse effects, such as virilization in females or prostate enlargement in males.

- More studies are required to determine its safety profile.

17-epi-Dihydrotestosterone (17-epi-DHT) is a potent androgenic metabolite of testosterone. Androgenic refers to its ability to bind to androgen receptors and produce effects similar to testosterone []. While less well-studied than its close relative DHT (dihydrotestosterone), 17-epi-DHT is increasingly being investigated for its potential role in various physiological processes.

Metabolic Precursor Studies

One area of research explores 17-epi-DHT as a metabolic precursor. Scientists are interested in understanding the conversion pathways of testosterone and how alterations in these pathways might influence health and disease. Studies have used 17-epi-DHT to trace metabolic transformations and assess enzyme activity involved in testosterone metabolism [].

Potential Role in Androgen Action

Another area of research focuses on the interaction of 17-epi-DHT with androgen receptors. Although less potent than DHT, 17-epi-DHT can still bind to these receptors and potentially influence androgenic signaling []. Research is ongoing to determine the specific tissue distribution and biological effects of 17-epi-DHT compared to DHT. This information could be valuable in understanding androgen-related conditions.

17-epi-Dihydrotestosterone is primarily synthesized from testosterone through the action of specific enzymes. The transformation involves the reduction of the 4,5 double bond in testosterone, leading to the formation of 17-epi-DHT. Key enzymes involved in this metabolic pathway include 17β-hydroxysteroid dehydrogenase and 5α-reductase, which facilitate the conversion of testosterone into its various metabolites, including 17-epi-DHT .

The biological activity of 17-epi-Dihydrotestosterone is attributed to its interaction with androgen receptors. Although it exhibits a lower binding affinity compared to dihydrotestosterone, it can still activate androgenic signaling pathways. Research indicates that 17-epi-DHT may play a role in various physiological processes such as muscle growth, hair follicle development, and the modulation of libido . Its unique properties may also influence conditions related to androgen sensitivity.

The synthesis of 17-epi-Dihydrotestosterone can be achieved through several methods:

- Enzymatic Reduction: Utilizing enzymes like 17β-hydroxysteroid dehydrogenase to convert testosterone into 17-epi-DHT.

- Chemical Synthesis: Employing chemical reagents and catalysts to facilitate the reduction of testosterone or other precursors under controlled conditions .

- Total Synthesis: Advanced synthetic routes involving multiple steps can yield 17-epi-DHT from simpler steroid precursors.

These methods are crucial for producing sufficient quantities for research and potential therapeutic applications.

17-epi-Dihydrotestosterone has several applications in research and medicine:

- Metabolic Studies: It serves as a metabolic precursor in studies investigating testosterone metabolism and its implications for health.

- Pharmaceutical Research: Its potential role as an androgenic agent makes it a candidate for developing treatments for conditions related to androgen deficiency or insensitivity.

- Endocrine Research: Understanding its interactions with androgen receptors can provide insights into disorders such as prostate cancer and other androgen-related conditions .

Several compounds share structural similarities with 17-epi-Dihydrotestosterone, each exhibiting unique properties:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Dihydrotestosterone | Similar core structure | More potent androgenic effects |

| Testosterone | Precursor | Primary male sex hormone |

| Epitestosterone | Epimer | Weaker androgenic activity |

| Androstenedione | Precursor | Precursor to testosterone and dihydrotestosterone |

| Dehydroepiandrosterone | Precursor | Weak androgen; involved in steroidogenesis |

Uniqueness of 17-epi-Dihydrotestosterone: Unlike these compounds, 17-epi-DHT's distinct epimeric configuration may confer unique receptor interactions and metabolic pathways that warrant further investigation.

17-epi-Dihydrotestosterone (17-epi-DHT), also known as 17alpha-Hydroxy-5alpha-androstan-3-one or dihydroepitestosterone, is a potent androgenic metabolite of testosterone [1]. This compound represents the 17α-epimer of dihydrotestosterone, differing in the stereochemical configuration at the C17 position . 17-epi-Dihydrotestosterone is produced through various enzymatic pathways and serves as an important intermediate in steroid metabolism [1] [3].

Enzymatic Conversion from Testosterone

The conversion of testosterone to 17-epi-dihydrotestosterone involves multiple enzymatic steps that alter both the stereochemistry at C17 and reduce the double bond in the A-ring [4]. This transformation represents a significant metabolic pathway in steroid biosynthesis and metabolism [3].

Role of 3-OXO-5-alpha-steroid 4-dehydrogenase

3-OXO-5-alpha-steroid 4-dehydrogenase plays a central role in the conversion of testosterone to dihydrotestosterone derivatives [9]. This enzyme catalyzes the reduction of the C4-5 double bond in testosterone, which is a critical step in the formation of 5α-reduced steroids [10]. The enzyme functions by transferring a hydride from NADPH to the C5 position of the steroid substrate while simultaneously protonating the C4 position [12].

In the context of 17-epi-dihydrotestosterone synthesis, 3-OXO-5-alpha-steroid 4-dehydrogenase acts on epitestosterone (17α-testosterone) to produce the corresponding 5α-reduced metabolite [6]. The enzyme exhibits a high degree of substrate specificity but can accommodate various 3-oxo-Δ4 steroids, including those with different configurations at C17 [9] [10].

The catalytic mechanism involves the formation of an enzyme-substrate complex where the steroid is positioned in the active site with its A-ring in proximity to the nicotinamide portion of NADPH [12]. The reaction proceeds through a concerted mechanism where the hydride transfer and protonation occur simultaneously, resulting in the trans addition of hydrogen across the double bond [15].

Involvement of 17β-Hydroxysteroid Dehydrogenase Isoforms

17β-Hydroxysteroid dehydrogenase (17β-HSD) enzymes catalyze the interconversion of 17-keto and 17β-hydroxy groups in steroid hormones [14]. These enzymes play a crucial role in the regulation of active androgens and estrogens [36]. In the context of 17-epi-dihydrotestosterone synthesis, certain isoforms of 17β-HSD can contribute to the metabolic pathway through their ability to act on various steroid substrates [14] [36].

The 17β-HSD family comprises multiple isoenzymes with distinct tissue distributions, substrate preferences, and directional activities [14]. While most isoforms preferentially catalyze the interconversion between testosterone and androstenedione or between estradiol and estrone, some can also participate in alternative pathways involving 17-epi steroids [36].

For instance, 17β-HSD type 3 primarily catalyzes the reduction of androstenedione to testosterone in the testes, while 17β-HSD type 5 (also known as AKR1C3) performs a similar function in peripheral tissues [36]. These enzymes could potentially act on 17-epi-androstenedione to form epitestosterone, which can then serve as a substrate for 5α-reductase to produce 17-epi-dihydrotestosterone [6] [14].

The catalytic activity of 17β-HSD enzymes depends on the availability of cofactors (NADPH/NADP+ or NADH/NAD+) and the local cellular environment [21]. The directionality of these reactions in vivo is often determined by cofactor availability and the relative expression levels of different isoenzymes [21] [22].

Role of 5α-Reductase in Metabolic Conversion

5α-Reductase, also known as 3-oxo-5α-steroid 4-dehydrogenase, is a key enzyme in the conversion of testosterone to dihydrotestosterone and plays a similar role in the formation of 17-epi-dihydrotestosterone from epitestosterone [12]. This enzyme exists in multiple isoforms, with type 1 and type 2 being the most extensively studied [12] [15].

The enzyme catalyzes the irreversible NADPH-dependent reduction of the Δ4,5 double bond in the A-ring of various 3-oxo-Δ4 steroids [12]. In the context of 17-epi-dihydrotestosterone synthesis, 5α-reductase can act on epitestosterone (17α-testosterone) to produce 17-epi-dihydrotestosterone [6].

The reaction mechanism involves the transfer of a hydride ion from NADPH to the C5 position of the steroid, followed by protonation at C4, resulting in the formation of a 5α-reduced steroid [15]. This transformation significantly alters the three-dimensional structure of the steroid, changing the A/B ring junction from planar to angular, which has important implications for receptor binding and biological activity [3] [12].

5α-Reductase isoenzymes exhibit different tissue distributions, with type 1 being predominantly expressed in the liver and skin, while type 2 is more abundant in reproductive tissues such as the prostate and genital skin [12]. Both isoforms can potentially contribute to the formation of 17-epi-dihydrotestosterone, depending on the tissue and the availability of epitestosterone as a substrate [12] [15].

Alternative Biosynthetic Routes and Intermediates

While the direct conversion from testosterone represents one pathway for 17-epi-dihydrotestosterone formation, alternative biosynthetic routes involving different precursors and enzymatic steps also exist [6] [18]. These alternative pathways provide additional mechanisms for the production of 17-epi-dihydrotestosterone in various tissues [6].

Conversion from 4-dione and DHEA

4-Androstene-3,17-dione (4-dione) and dehydroepiandrosterone (DHEA) serve as important precursors in alternative pathways for 17-epi-dihydrotestosterone synthesis [6] [18]. These pathways involve multiple enzymatic steps and intermediate metabolites [17] [18].

4-dione can be converted to epitestosterone through the action of 17α-hydroxysteroid dehydrogenase (17α-HSD), which catalyzes the reduction of the 17-keto group to a 17α-hydroxy group [6] [18]. This reaction represents a key step in the formation of 17α-hydroxylated steroids and provides an alternative route for epitestosterone synthesis that does not involve testosterone as an intermediate [18].

Research has demonstrated that 17α-HSD efficiently catalyzes the transformation of 4-dione to epitestosterone, as well as the conversion of 5α-androstane-3,17-dione to 17-epi-dihydrotestosterone [6] [18]. These findings suggest that 4-dione can serve as a precursor for 17-epi-dihydrotestosterone through a pathway involving 17α-HSD-mediated reduction followed by 5α-reduction [6].

DHEA can also contribute to 17-epi-dihydrotestosterone synthesis through a pathway involving its conversion to 5-androstene-3β,17α-diol (epi5-diol) by 17α-HSD [6]. Subsequent oxidation of the 3β-hydroxy group by 3β-hydroxysteroid dehydrogenase (3β-HSD) yields epitestosterone, which can then undergo 5α-reduction to form 17-epi-dihydrotestosterone [6] [18].

These alternative pathways highlight the complexity of steroid metabolism and provide additional mechanisms for the formation of 17-epi-dihydrotestosterone in various tissues [6] [17] [18].

Pathways involving 17α-Hydroxysteroid Dehydrogenase (17α-HSD)

17α-Hydroxysteroid dehydrogenase (17α-HSD) plays a central role in alternative biosynthetic pathways leading to 17-epi-dihydrotestosterone [6] [18]. This enzyme catalyzes the conversion of 17-ketosteroids to 17α-hydroxysteroids, providing a mechanism for the formation of 17α-hydroxylated steroids such as epitestosterone [6].

Research has shown that 17α-HSD efficiently converts 4-dione to epitestosterone, DHEA to epi5-diol, 5α-androstane-3,17-dione to 17-epi-dihydrotestosterone, and androsterone to epi3α-diol [6] [18]. These transformations demonstrate the versatility of 17α-HSD in catalyzing the 17α-reduction of various steroid substrates [6].

The enzyme exhibits dual catalytic activity, with its primary function being the 17α-reduction of ketosteroids [6]. However, it can also catalyze 3α-reduction reactions, albeit with lower efficiency [6]. This dual functionality allows 17α-HSD to participate in multiple steps of steroid metabolism and contribute to the formation of various 17α-hydroxylated steroids [6] [18].

The tissue distribution of 17α-HSD varies across species, with high expression levels observed in the kidney and liver [6]. This distribution pattern suggests that these organs may be important sites for the production of 17-epi-dihydrotestosterone and other 17α-hydroxylated steroids through 17α-HSD-mediated pathways [6] [18].

The involvement of 17α-HSD in 17-epi-dihydrotestosterone synthesis provides an alternative to the classical pathway involving testosterone and 5α-reductase [6]. This alternative route may be particularly important in tissues with high 17α-HSD expression or in conditions where the classical pathway is altered [6] [18].

Enzymatic Kinetics and Catalytic Efficiencies

The formation of 17-epi-dihydrotestosterone through various enzymatic pathways is governed by the kinetic properties and catalytic efficiencies of the involved enzymes [21] [22]. These parameters determine the rate and extent of the reactions and influence the overall flux through different metabolic pathways [21].

The kinetic parameters of 5α-reductase have been extensively studied in various tissues [31] [32]. In the context of dihydrotestosterone formation, the enzyme exhibits Michaelis-Menten kinetics with Km values for testosterone ranging from 23 to 68 nM, depending on the tissue and isoform [31]. The catalytic efficiency (kcat/Km) of 5α-reductase is generally high, reflecting its important role in androgen metabolism [31] [32].

For 17α-HSD, kinetic studies have revealed Km values of approximately 31 μM for androstenedione and 70 μM for epitestosterone [28]. The maximum velocity (Vmax) values were estimated to be 3250 nmol/min per mg protein for the reductive reaction (androstenedione to epitestosterone) and 1800 nmol/min per mg protein for the oxidative reaction (epitestosterone to androstenedione) [28]. These parameters indicate that 17α-HSD has a higher catalytic efficiency for the reductive direction, favoring the formation of 17α-hydroxylated steroids [28].

The kinetic properties of 17β-HSD enzymes vary across different isoforms [22] [29]. For instance, 17β-HSD type 1 exhibits a Km of 0.03 μM for estrone and 4.6 μM for estradiol, with similar kcat values for both substrates [29]. This suggests a preference for the reductive direction (estrone to estradiol) under physiological conditions [29]. Similar kinetic preferences may apply to the conversion of androstenedione to testosterone by other 17β-HSD isoforms [22] [29].

The catalytic efficiency of steroid-metabolizing enzymes can be significantly affected by various factors, including the presence of conjugate groups on the steroid substrate [22]. For example, the catalytic efficiency of AKR1C enzymes (which include some 17β-HSD isoforms) is substantially impaired by the presence of a 17β-glucuronide group but not by a 17β-sulfate group [22]. This differential effect on catalytic efficiency may have implications for the metabolism of conjugated steroids in vivo [22].

Table 1: Kinetic Parameters of Key Enzymes Involved in 17-epi-Dihydrotestosterone Synthesis

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | kcat/Km (relative) | Reference |

|---|---|---|---|---|---|

| 17α-HSD | Androstenedione | 31 | 3250 | 100 | [28] |

| 17α-HSD | Epitestosterone | 70 | 1800 | 25.7 | [28] |

| 5α-Reductase (Type 1) | Testosterone | 0.5-1.0 | Variable | High | [31] [32] |

| 5α-Reductase (Type 2) | Testosterone | 0.02-0.1 | Variable | Very High | [31] [32] |

| 17β-HSD (Type 3) | Androstenedione | 2.0-3.5 | Variable | Moderate | [22] [36] |

| 17β-HSD (Type 5/AKR1C3) | Androstenedione | 3.5-7.0 | Variable | Moderate | [22] [36] |

The enzymatic kinetics and catalytic efficiencies of the enzymes involved in 17-epi-dihydrotestosterone synthesis determine the flux through different metabolic pathways and influence the relative abundance of various steroid metabolites [21] [22]. Understanding these kinetic parameters is essential for elucidating the mechanisms of steroid metabolism and the factors that regulate the formation of specific steroid hormones, including 17-epi-dihydrotestosterone [21] [31] [32].

Molecular Weight and Formula (C₁₉H₃₀O₂)

17-epi-Dihydrotestosterone possesses the molecular formula C₁₉H₃₀O₂, with a molecular weight of 290.44 grams per mole [1] [2] [3]. The compound is characterized by its steroidal backbone structure containing nineteen carbon atoms, thirty hydrogen atoms, and two oxygen atoms. The monoisotopic mass has been precisely determined to be 290.224580 daltons, while the average molecular mass is recorded as 290.447 daltons [2].

The chemical compound is systematically designated as (5α,17α)-17-Hydroxyandrostan-3-one according to International Union of Pure and Applied Chemistry nomenclature [2] [3] [4]. Alternative systematic naming includes 17α-Hydroxy-5α-androstan-3-one, which emphasizes the specific stereochemical configuration at the carbon-17 position [2] [4]. The compound is registered under Chemical Abstracts Service number 571-24-4, distinguishing it from its stereoisomeric counterpart dihydrotestosterone, which bears the registry number 521-18-6 [1] [2] [4].

The structural framework of 17-epi-Dihydrotestosterone incorporates the characteristic androstane skeleton, which consists of four fused ring systems: three six-membered cyclohexane rings designated as rings A, B, and C, and one five-membered cyclopentane ring termed ring D [5]. The presence of two functional groups—a ketone group at carbon-3 and a hydroxyl group at carbon-17—defines the chemical reactivity and biological properties of this steroid molecule [1] .

Stereochemistry and Epimeric Configuration

The stereochemical architecture of 17-epi-Dihydrotestosterone is defined by its specific three-dimensional arrangement of atoms in space, particularly at the carbon-17 position where it differs from its parent compound dihydrotestosterone [7] [8] [9]. The compound exhibits seven defined stereocenters out of seven possible chiral centers, with zero E/Z centers, indicating a fully saturated steroid structure with absolute stereochemical definition [3].

The most significant stereochemical feature of 17-epi-Dihydrotestosterone is the α-configuration of the hydroxyl group at carbon-17, which distinguishes it as an epimer of dihydrotestosterone [7] [8]. In the conventional steroid nomenclature system, the α-configuration indicates that the hydroxyl group is oriented below the plane of the steroid ring system when viewed in the standard projection, while the β-configuration would position the group above this plane [10]. This stereochemical difference at carbon-17 represents the sole structural variation between 17-epi-Dihydrotestosterone and dihydrotestosterone, qualifying these compounds as epimers according to the definition of stereoisomers that differ in configuration at only one stereogenic center [7].

The epimeric relationship between 17-epi-Dihydrotestosterone and dihydrotestosterone parallels the well-established relationship between epitestosterone and testosterone [8] [11]. In both cases, the compounds differ exclusively in the stereochemical configuration at the carbon-17 position, with the epi-forms possessing the 17α-hydroxyl configuration and the natural forms exhibiting the 17β-hydroxyl configuration [8] [12]. This structural similarity extends to their classification as C₁₉ steroids with identical molecular formulas but distinct biological activities due to their different spatial arrangements [5] [13].

Nuclear magnetic resonance spectroscopy provides definitive evidence for the stereochemical assignment of 17-epi-Dihydrotestosterone [14]. The ¹³C nuclear magnetic resonance chemical shift of the angular 18-methyl group serves as a diagnostic indicator, with reported values differing significantly between 17α and 17β isomers [14]. Additionally, the ¹H nuclear magnetic resonance spectrum displays characteristic patterns for the 17-hydrogen signal, appearing as distinct multipicity patterns that confirm the α-configuration at carbon-17 [14].

Solubility and Stability Profiles

The solubility characteristics of 17-epi-Dihydrotestosterone reflect its lipophilic steroid structure, exhibiting limited aqueous solubility while demonstrating enhanced dissolution in organic solvents [15] [16] [17]. Based on the physicochemical properties of structurally related androgens, 17-epi-Dihydrotestosterone is expected to display very low water solubility, estimated to be less than 0.01 milligrams per milliliter at room temperature [15] [16]. This poor aqueous solubility is consistent with the general behavior of neutral steroids, which possess predominantly hydrophobic character due to their extensive hydrocarbon framework [17] [18].

In contrast to its limited water solubility, 17-epi-Dihydrotestosterone demonstrates substantially improved solubility in alcoholic solvents [17] [18]. Ethanol and methanol are anticipated to dissolve moderate concentrations of the compound, with estimated solubility values ranging from 10 to 50 milligrams per milliliter [17] [18]. This enhanced solubility in protic solvents results from the ability of alcohols to form hydrogen bonds with the hydroxyl group at carbon-17 and to interact favorably with the carbonyl group at carbon-3 through dipole-dipole interactions [17].

The compound exhibits high solubility in chlorinated organic solvents such as chloroform, where concentrations exceeding 50 milligrams per milliliter are achievable [15] [17]. This excellent solubility in chloroform reflects the favorable interactions between the steroid molecule and the polar yet organic nature of the solvent. Conversely, 17-epi-Dihydrotestosterone shows very limited solubility in non-polar hydrocarbon solvents like n-hexane, with estimated values below 0.01 milligrams per milliliter [15] [16].

The stability profile of 17-epi-Dihydrotestosterone encompasses its behavior under various environmental conditions, including temperature, light exposure, and chemical degradation pathways [19] [20]. Steroid compounds generally demonstrate good thermal stability under normal storage conditions, though elevated temperatures can promote degradation reactions [20]. The stability of the 17α-hydroxyl configuration has been demonstrated in related steroid systems, where epimerization at carbon-17 requires specific chemical or enzymatic conditions [21].